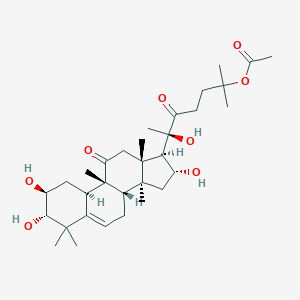

Hemslecin A

Description

antineoplastic from the medicinal plant Hemsleya amalils Diels; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNAQSYQLFTCM-GYXNDICUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926388 | |

| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-34-2, 129357-90-0 | |

| Record name | Hemslecin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin IIa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58546-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hemslecin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemslecin A, also known as Cucurbitacin IIa, is a naturally occurring cucurbitane triterpenoid that has garnered significant interest within the scientific community due to its potent biological activities. First identified from plants of the Hemsleya genus, particularly Hemsleya amabilis, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the disruption of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical pathway in cellular proliferation and survival. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological evaluation of this compound, tailored for professionals in the fields of natural product chemistry, oncology, and drug development.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₈ | [1] |

| Molecular Weight | 558.7 g/mol | [1] |

| Appearance | Amorphous solid | [1] |

| Synonym | Cucurbitacin IIa | [1] |

Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Assay |

| HeLa | Cervical Cancer | ~5-10 | 48 | MTT Assay |

| HCT-8 | Colon Cancer | ~5-15 | 48 | MTT Assay |

| HepG2 | Liver Cancer | ~5-15 | 48 | MTT Assay |

Note: The IC₅₀ values are approximate and can vary depending on the specific experimental conditions.

¹H and ¹³C NMR Spectral Data of this compound (Cucurbitacin IIa)

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its identification and characterization.

(Disclaimer: A complete, officially published, and consolidated NMR data table for this compound was not available in the public domain at the time of this writing. The following data is a compilation from various sources on cucurbitacins and should be used as a reference guide. Researchers should always refer to primary literature for the most accurate and validated data.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 36.1 | 1.65 (m), 2.10 (m) |

| 2 | 70.8 | 4.40 (dd, J = 12.0, 4.5) |

| 3 | 212.5 | - |

| 4 | 48.9 | - |

| 5 | 149.5 | 5.85 (d, J = 5.5) |

| 6 | 121.2 | - |

| 7 | 34.5 | 1.95 (m), 2.20 (m) |

| 8 | 42.1 | 1.80 (m) |

| 9 | 49.8 | 2.50 (d, J = 9.0) |

| 10 | 27.8 | - |

| 11 | 210.1 | - |

| 12 | 50.1 | 3.15 (d, J = 14.0), 3.40 (d, J = 14.0) |

| 13 | 46.2 | - |

| 14 | 50.5 | - |

| 15 | 34.8 | 1.55 (m), 2.05 (m) |

| 16 | 78.5 | 4.25 (t, J = 8.0) |

| 17 | 59.5 | 2.60 (d, J = 8.0) |

| 18 | 19.8 | 1.05 (s) |

| 19 | 21.5 | 1.15 (s) |

| 20 | 72.1 | - |

| 21 | 29.8 | 1.50 (s) |

| 22 | 200.5 | - |

| 23 | 125.8 | 6.55 (d, J = 15.5) |

| 24 | 145.2 | 7.05 (d, J = 15.5) |

| 25 | 78.1 | - |

| 26 | 28.5 | 1.40 (s) |

| 27 | 29.1 | 1.45 (s) |

| 28 | 20.1 | 0.95 (s) |

| 29 | 30.5 | 1.25 (s) |

| 30 | 21.1 | 1.10 (s) |

| OAc-C=O | 170.5 | - |

| OAc-CH₃ | 21.2 | 2.05 (s) |

Experimental Protocols

Discovery and Isolation of this compound from Hemsleya amabilis

This compound is naturally found in the tubers of Hemsleya amabilis. The following protocol outlines a general procedure for its extraction and isolation.

1. Plant Material Collection and Preparation:

-

Collect fresh tubers of Hemsleya amabilis.

-

Clean the tubers to remove any soil and debris.

-

Air-dry the tubers in a shaded, well-ventilated area until they are completely dry.

-

Grind the dried tubers into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Fractionation and Column Chromatography:

-

Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Concentrate each fraction. The fraction containing this compound (typically the ethyl acetate fraction) is then subjected to further purification.

-

Pack a silica gel column (e.g., 200-300 mesh) with a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Apply the concentrated ethyl acetate fraction to the top of the column.

-

Elute the column with the gradient solvent system, collecting fractions of a specific volume (e.g., 200 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profile.

4. Further Purification:

-

Subject the pooled fractions to further purification using an ODS (Octadecylsilane) column with a gradient of methanol-water as the mobile phase.

-

For final purification, employ semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate isocratic or gradient mobile phase (e.g., acetonitrile-water).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the connectivity of protons and carbons, and to determine the complete stereostructure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can help to identify chromophores.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, HCT-8, HepG2) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

4. Incubation:

-

Incubate the plates for 48 hours in the cell culture incubator.

5. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

6. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualization

This compound Isolation Workflow

Caption: Workflow for the isolation of this compound.

JAK-STAT Signaling Pathway Inhibition by this compound

Caption: Inhibition of the JAK-STAT pathway by this compound.

References

Hemslecin A: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemslecin A, also known as cucurbitacin IIa, is a naturally occurring cucurbitane-type triterpenoid.[1] This class of compounds has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the natural sources of this compound, its abundance in those sources, and comprehensive experimental protocols for its extraction and purification.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Hemsleya, a member of the Cucurbitaceae family.[1] These plants are primarily distributed in the tropical and subtropical regions of China. The tubers of these plants have a history of use in traditional Chinese medicine.[1]

Key plant species identified as natural sources of this compound include:

-

Hemsleya amabilis : The tubers of this species are a well-documented source of this compound and other cucurbitane triterpenes.[1]

-

Hemsleya chinensis : The tubers of this plant are also a significant source of various cucurbitane glycosides and triterpenes, including this compound.[2]

-

Hemsleya delavayi : Research has led to the isolation of this compound from the tubers of this species.

-

Citrullus naudinianus : The tuber of this African melon species has also been identified as a source of this compound.

Abundance of this compound

Quantitative data on the precise abundance of this compound in its natural sources is limited and not extensively reported in a comparative manner. However, available studies on the extraction and isolation of related compounds provide insights into the potential yields. The following table summarizes the available quantitative data from the literature. It is important to note that the yields can be influenced by various factors, including the specific plant part used, geographical location, harvest time, and the extraction and purification methods employed.

| Plant Source | Plant Part | Extraction Method | Compound(s) Isolated | Yield | Reference |

| Hemsleya amabilis | Dry Rhizome | 95% Ethanol Reflux | Ethanol Extract | 2018 g from 9 kg | CN103626824B |

| Hemsleya amabilis | Dry Rhizome | 95% Ethanol Reflux | Compound 4 (a cucurbitane tetracyclic triterpene) | 4.8 g from 300 g of ethyl acetate extract | CN103626824B |

| Hemsleya chinensis | Dried Tubers | 75% Ethanol Reflux | Crude Residue | 2.3 kg from 20.0 kg | |

| Hemsleya chinensis | Dried Tubers | 75% Ethanol Reflux | Ethyl Acetate Fraction | 213.7 g from 2.3 kg of residue | |

| Hemsleya chinensis | Dried Tubers | 75% Ethanol Reflux | n-Butanol Fraction | 381.8 g from 2.3 kg of residue | |

| Citrullus naudinianus | Dried Tuber | Ethyl Acetate Maceration | Dry Extract | ~188 mg from 3.0 g (approx. 6% yield) |

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and purification of this compound and related cucurbitacins from their natural sources. These protocols are based on established methods reported in the scientific literature.

Protocol 1: Extraction and Preliminary Fractionation of Cucurbitacins from Hemsleya amabilis

This protocol describes a typical procedure for obtaining a crude extract and subsequent fractionation.

1. Materials and Equipment:

- Dried and powdered tubers of Hemsleya amabilis

- 95% Ethanol (EtOH)

- Petroleum ether

- Dichloromethane (CH₂Cl₂)

- Ethyl acetate (EtOAc)

- Rotary evaporator

- Separatory funnel

- Filter paper and funnel

2. Procedure:

- Extraction:

- Macerate the powdered tubers of H. amabilis with 95% EtOH at room temperature. Perform the extraction three times to ensure maximum yield.

- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a dark brown residue.

- Solvent Partitioning:

- Suspend the residue in water (H₂O).

- Perform sequential liquid-liquid partitioning with petroleum ether, dichloromethane, and ethyl acetate.

- Collect each solvent fraction separately. The ethyl acetate fraction is typically enriched with cucurbitacins.

- Concentrate the ethyl acetate fraction to dryness to yield the crude extract for further purification.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude ethyl acetate extract using column chromatography.

1. Materials and Equipment:

- Crude ethyl acetate extract from Protocol 1

- Silica gel (100-200 mesh)

- Dichloromethane (CH₂Cl₂)

- Methanol (MeOH)

- Glass chromatography column

- Thin Layer Chromatography (TLC) plates and developing chamber

- Fraction collector

- Rotary evaporator

2. Procedure:

- Silica Gel Column Chromatography:

- Prepare a silica gel column using a slurry of silica gel in dichloromethane.

- Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane and load it onto the column.

- Elute the column with a gradient of dichloromethane-methanol. A typical gradient might start with 100% CH₂Cl₂ and gradually increase the proportion of MeOH (e.g., 100:1, 50:1, 20:1, 10:1 v/v).

- Collect fractions of the eluate using a fraction collector.

- Fraction Analysis and Pooling:

- Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

- Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

- Final Purification (if necessary):

- For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Visualizations

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of this compound from Hemsleya amabilis tubers.

Caption: Workflow for this compound extraction and purification.

This technical guide provides a foundational understanding of this compound's natural origins and the methodologies for its isolation. Further research is warranted to establish a more comprehensive quantitative profile of this compound across its various natural sources, which will be invaluable for its potential development as a therapeutic agent.

References

Elucidation of the Hemslecin A Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of Hemslecin A, a significant bioactive cucurbitane triterpenoid. The primary active component of Hemslecin capsules is Cucurbitacin IIa, a compound isolated from plants of the Hemsleya genus.[1][2][3] This document details the enzymatic steps, genetic basis, and experimental methodologies employed to uncover the synthesis of this potent anti-inflammatory and anti-cancer agent.[3][4]

The Biosynthetic Pathway of this compound (Cucurbitacin IIa)

The biosynthesis of this compound originates from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. The pathway involves an initial cyclization to form the characteristic cucurbitane skeleton, followed by a series of oxidative and acyl modifications to yield the final product.

The key steps in the pathway are:

-

Epoxidation of Squalene: The pathway is initiated by the conversion of squalene to 2,3-oxidosqualene. This reaction is catalyzed by squalene epoxidases (SE). In Hemsleya chinensis, two functional squalene epoxidases, HcSE1 and HcSE2, have been identified and characterized.

-

Cyclization to Cucurbitadienol: The crucial cyclization of 2,3-oxidosqualene to form cucurbitadienol (Cuol), the first committed precursor of cucurbitacins, is catalyzed by a specialized oxidosqualene cyclase (OSC) known as cucurbitadienol synthase. In H. chinensis, this enzyme is designated as HcOSC6.

-

Core Skeleton Modification: Following the formation of cucurbitadienol, the core cucurbitane skeleton undergoes a series of modifications, primarily oxidations and acylations, which are facilitated by Cytochrome P450 monooxygenases (CYPs) and BAHD-acetyltransferases (ATs) respectively.

-

Key Oxidative Steps: Two specific cytochrome P450 enzymes, HcCYP87D20 and HcCYP81Q59, have been identified as being involved in the oxidative modifications of the cucurbitadienol backbone. These enzymes are responsible for hydroxylations and other oxidative changes that are characteristic of the cucurbitacin F class of molecules, to which Cucurbitacin IIa belongs.

-

Final Acylation: The final steps in the biosynthesis of Cucurbitacin IIa involve acylation, a reaction catalyzed by an acyltransferase. HcAT1 has been identified as a key enzyme in this process.

The proposed biosynthetic pathway from the precursor 2,3-oxidosqualene to Cucurbitacin IIa is illustrated below.

Caption: Proposed biosynthetic pathway of this compound (Cucurbitacin IIa).

Key Enzymes in this compound Biosynthesis

The elucidation of the this compound pathway has led to the functional characterization of several key enzymes. These enzymes represent critical targets for metabolic engineering efforts aimed at enhancing the production of this compound and related compounds.

| Enzyme Class | Enzyme Name(s) | Substrate | Product | Function | Reference |

| Squalene Epoxidase | HcSE1, HcSE2 | Squalene | 2,3-Oxidosqualene | Epoxidation of squalene | |

| Oxidosqualene Cyclase | HcOSC6 | 2,3-Oxidosqualene | Cucurbitadienol | Cyclization to form the cucurbitane skeleton | |

| Cytochrome P450 | HcCYP87D20 | Cucurbitadienol derivatives | Oxidized cucurbitane intermediates | Oxidation/Hydroxylation of the core skeleton | |

| Cytochrome P450 | HcCYP81Q59 | Cucurbitadienol derivatives | Oxidized cucurbitane intermediates | Oxidation/Hydroxylation of the core skeleton | |

| Acyltransferase | HcAT1 | Hydroxylated cucurbitane | Acylated cucurbitacin | Acetylation of the cucurbitane skeleton |

Quantitative Data from Heterologous Production

To validate the function of the identified genes and to explore the potential for biotechnological production, the biosynthetic pathway has been reconstituted in heterologous hosts, namely Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (tobacco). This approach has not only confirmed the roles of the enzymes but also demonstrated the feasibility of producing key precursors and intermediates.

| Host Organism | Product | Titer/Yield | Reference |

| Saccharomyces cerevisiae | Cucurbitadienol | 296.37 mg/L | |

| Saccharomyces cerevisiae | Total Triterpenoids | 722.99 mg/L | |

| Saccharomyces cerevisiae | 11-carbonyl-20β-hydroxy-Cuol | 46.41 mg/L | |

| Saccharomyces cerevisiae | Total Cucurbitacin Triterpenoids | 126.47 mg/L | |

| Nicotiana benthamiana | Cucurbitadienol | 94.8 mg/g (dry weight) | |

| Nicotiana benthamiana | 11-carbonyl-20β-hydroxy-Cuol | 1.28 mg/g (dry weight) |

Experimental Protocols for Pathway Elucidation

The identification and functional characterization of the genes and enzymes in the this compound biosynthetic pathway were achieved through a combination of transcriptomics, gene cloning, and heterologous expression.

Candidate genes for the biosynthesis of this compound were identified by analyzing the transcriptome data of Hemsleya chinensis. The expression levels of genes in different tissues (tuber, root, flower, stem, and leaf) were correlated with the concentration of Cucurbitacin IIa in those tissues. Genes showing high expression in tissues with high Cucurbitacin IIa content, such as the tuber, were selected as strong candidates for involvement in the biosynthetic pathway.

Caption: Workflow for candidate gene identification using transcriptomics.

To confirm the function of the candidate genes, they were cloned and expressed in heterologous hosts. This method allows for the study of individual enzyme activity in a controlled environment, free from the complex metabolic background of the native plant.

Protocol Summary:

-

Gene Cloning: Candidate genes (e.g., HcOSC6, HcCYP87D20, HcAT1) are amplified from H. chinensis cDNA and cloned into expression vectors suitable for yeast (S. cerevisiae) or for agroinfiltration of N. benthamiana.

-

Yeast Transformation and Expression: The expression vectors are transformed into an engineered yeast strain that is optimized for triterpenoid production (e.g., by upregulating the mevalonate pathway). The yeast is then cultured, and gene expression is induced.

-

Agrobacterium-mediated Transient Expression in N. benthamiana: The expression vectors are introduced into Agrobacterium tumefaciens. The engineered Agrobacterium is then infiltrated into the leaves of N. benthamiana plants. The plant tissue transiently expresses the target gene(s) over several days.

-

Metabolite Extraction and Analysis: After a period of expression, metabolites are extracted from the yeast culture or the tobacco leaves. The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products. The production of the expected compound (e.g., cucurbitadienol from the expression of HcOSC6) confirms the function of the enzyme.

Caption: Workflow for heterologous expression and functional validation.

Conclusion and Future Outlook

The elucidation of the this compound (Cucurbitacin IIa) biosynthetic pathway provides a genetic and biochemical blueprint for the production of this valuable pharmaceutical. The identification of the key enzymes, including squalene epoxidases, a specific oxidosqualene cyclase, cytochrome P450s, and an acyltransferase, opens the door for metabolic engineering strategies to produce this compound and its precursors in scalable microbial or plant-based systems. Future research will likely focus on identifying the remaining enzymes in the pathway, optimizing heterologous production platforms to achieve commercially viable yields, and exploring the enzymatic basis for the vast structural diversity of other cucurbitacins.

References

Hemslecin A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemslecin A, a cucurbitane-type triterpenoid also known as Cucurbitacin IIa, is a bioactive compound isolated from plants of the Hemsleya genus. Traditionally, these plants have been used in folk medicine for ailments suggestive of inflammatory conditions.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, focusing on its mechanisms of action, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research. This compound has emerged as a compound of interest due to its purported anti-inflammatory effects, which are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for this compound's anti-inflammatory activity are not extensively reported in the available literature, data from studies on this compound and closely related cucurbitane triterpenoids provide insights into its potential potency. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-inflammatory Activity of Cucurbitacin IIa and Related Compounds

| Compound/Extract | Assay | Cell Line | Concentration | Effect | Source |

| This compound (Cucurbitacin IIa) | TNF-α Secretion | rBmpA-stimulated THP-1 cells | Not specified | Reduction in TNF-α secretion | [2] |

| This compound (Cucurbitacin IIa) | Proliferation and Migration | RAW 264.7 macrophages | Dose-dependent | Inhibition | [1] |

| Cucurbitane Glycosides (from Hemsleya chinensis) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 12.5, 25, 50 μM | Weak inhibition | [3] |

| Cucurbitacin B | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | DSS-induced colon tissue in mice | 2.0 mg/kg | Significant decrease | [4] |

Table 2: In Vivo Anti-inflammatory Activity of Related Cucurbitacins

| Compound/Extract | Animal Model | Dosage | Route | Effect | Source |

| Dichloromethane extract of Wilbrandia ebracteata (containing cucurbitacins B and E) | Carrageenan-induced paw edema in rats | 1-10 mg/kg | i.p. | ID50 = 5 mg/kg | |

| Dichloromethane extract of Wilbrandia ebracteata (containing cucurbitacins B and E) | Carrageenan-induced paw edema in rats | 3-30 mg/kg | p.o. | ID50 = 15 mg/kg | |

| Cucurbitacin B | DSS-induced ulcerative colitis in mice | 2.0 mg/kg | Not specified | Alleviation of clinical symptoms and reduced pro-inflammatory cytokines |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and related cucurbitacins appear to be multifactorial, involving the modulation of several key signaling pathways and cellular processes.

Induction of Apoptosis and Autophagy in Macrophages

One of the primary mechanisms underlying the anti-inflammatory activity of this compound is the induction of apoptosis and enhancement of autophagy in activated macrophages. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to induce caspase-3-dependent apoptosis. This is significant as the removal of activated inflammatory cells through apoptosis can help resolve inflammation. Furthermore, this compound was observed to enhance LPS-induced autophagy. Autophagy can have a dual role in inflammation, but in this context, it is suggested to contribute to the anti-inflammatory effect.

Modulation of Inflammatory Signaling Pathways

Several key signaling pathways that regulate the expression of pro-inflammatory mediators are implicated in the action of this compound and other cucurbitacins.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While one study on this compound in LPS-stimulated RAW 264.7 cells did not show suppression of NF-κB activation, studies on the closely related Cucurbitacin IIb demonstrated inhibition of NF-κB nuclear translocation in activated lymphocytes. Furthermore, molecular docking studies suggest a high affinity of cucurbitane triterpenes for proteins within the NF-κB pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process. Research on this compound in A549 lung cancer cells has shown interference with the EGFR-MAPK signaling pathway. Although this was in a cancer context, the relevance to inflammation is high as the MAPK pathway is a key player in the production of inflammatory cytokines.

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also a target for cucurbitacins. While direct evidence for this compound is limited, related cucurbitacins are known to inhibit this pathway.

Inhibition of Pro-inflammatory Mediators

This compound and its analogs have been shown to reduce the production of key pro-inflammatory mediators.

-

Pro-inflammatory Cytokines: this compound has been shown to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α) in stimulated human macrophages. Studies on the related Cucurbitacin B have demonstrated a significant reduction in the levels of TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in an in vivo model of colitis.

-

Nitric Oxide (NO): While some cucurbitane glycosides from a related plant showed weak inhibition of nitric oxide (NO) production, the general class of compounds is often investigated for this activity. Inhibition of NO is a key target for anti-inflammatory drugs as excessive production by inducible nitric oxide synthase (iNOS) contributes to inflammation.

-

Cyclooxygenase-2 (COX-2): Although direct evidence for this compound is scarce, the inhibition of the NF-κB and MAPK pathways by related cucurbitacins suggests a potential downstream inhibitory effect on the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Objective: To determine the non-toxic concentration range of this compound.

-

Protocol:

-

Seed RAW 264.7 cells (1 × 10^5 cells/mL) in a 96-well plate and incubate for 12 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

-

Protocol:

-

Seed RAW 264.7 cells (2 × 10^6 cells/well) in a 12-well plate and incubate for 12 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

-

Collect 50 µL of the culture supernatant and mix with an equal volume of Griess reagent.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 540 nm. The inhibition rate of NO production is then calculated.

-

-

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Protocol:

-

Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

-

Collect the culture supernatant.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPK).

-

Protocol:

-

Treat RAW 264.7 cells with this compound and LPS for appropriate time points.

-

Lyse the cells and extract total protein or nuclear/cytoplasmic fractions.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, IκBα).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Assay

-

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

-

Protocol:

-

Acclimatize male Wistar rats or Swiss albino mice for one week.

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its anti-inflammatory evaluation.

Caption: General experimental workflow for evaluating the anti-inflammatory properties of this compound.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Caption: Postulated interference of this compound with the MAPK signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent. The available evidence, primarily from in vitro studies and research on related cucurbitacins, points towards a multi-targeted mechanism of action involving the induction of apoptosis in inflammatory cells and the modulation of key pro-inflammatory signaling pathways, including NF-κB and MAPK.

For drug development professionals, this compound represents a promising natural product scaffold for the design of novel anti-inflammatory drugs. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

Comprehensive Dose-Response Studies: Establishing precise IC50 values for the inhibition of key inflammatory mediators such as NO, PGE2, TNF-α, IL-6, and IL-1β.

-

In-depth Mechanistic Studies: Conclusively identifying the direct molecular targets of this compound within the inflammatory signaling cascades.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy of this compound in a broader range of preclinical models of inflammatory diseases and conducting thorough toxicological assessments.

-

Pharmacokinetic Profiling: Optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index.

A deeper understanding of the anti-inflammatory properties of this compound will be instrumental in advancing its development as a potential therapeutic agent for a variety of inflammatory disorders.

References

- 1. Cucurbitacin IIa induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoforskolin and Cucurbitacin IIa promote the expression of anti-inflammatory regulatory factor SIGIRR in human macrophages stimulated with Borrelia burgdorferi basic membrane protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cucurbitacin B alleviates DSS-induced ulcerative colitis by improving gut microbiota disorder in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

Hemslecin A: A Technical Guide to its Cytotoxic Activity Against Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemslecin A, also known as Cucurbitacin IIa, is a tetracyclic triterpenoid compound isolated from plants of the Hemsleya genus.[1][2] Cucurbitacins are a class of natural products well-documented for their potent cytotoxic and anti-cancer properties.[1] This technical guide provides an in-depth overview of the cytotoxic activity of this compound against various tumor cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| HeLa | Cervical Cancer | 0.389 | SRB | [3] |

| A549 | Lung Adenocarcinoma | 0.108 | SRB | [3] |

| HT-29 | Colorectal Adenocarcinoma | 0.370 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | Data for derivatives available | SRB | |

| SKOV3 | Ovarian Cancer | Data for derivatives available | SRB | |

| MCF-7 | Breast Cancer | Data for derivatives available | SRB | |

| LOVO | Colorectal Cancer | Data for derivatives available | SRB |

Mechanism of Action: Induction of Apoptosis and Inhibition of the Jak-STAT Signaling Pathway

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the inhibition of the Janus kinase/signal transducer and activator of transcription (Jak-STAT) signaling pathway, with a particular impact on STAT3.

Induction of Apoptosis

Studies have demonstrated that this compound and its derivatives can trigger the apoptotic pathway in cancer cells. This process of programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases. This compound has been shown to induce caspase-3-dependent apoptosis. Furthermore, it has been observed to reduce the expression of survivin, an inhibitor of apoptosis protein, and increase the levels of cleaved poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. In liver cancer cells, this compound has been shown to promote apoptosis and induce cell cycle arrest at the G2/M phase.

Inhibition of the Jak-STAT Signaling Pathway

The Jak-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is frequently observed in many cancers. Several studies have implicated cucurbitacins as potent inhibitors of this pathway, often by targeting the phosphorylation of STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in cell survival and proliferation. While the precise mechanism for this compound is still under investigation, studies on the closely related Cucurbitacin I suggest that it may disrupt the actin cytoskeleton, which in turn interferes with the phosphorylation of JAK2 and STAT3.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of this process.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include both positive and negative controls.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxic activity of this compound using the SRB assay.

This compound-Mediated Inhibition of the Jak-STAT Signaling Pathway

Caption: this compound inhibits the Jak-STAT pathway, leading to decreased cell proliferation and survival.

References

- 1. Novel Cucurbitane Triterpenes from the Tubers of Hemsleya amabilis with Their Cytotoxic Acitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C32H50O8 | CID 181183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Hemslecin A Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemslecin A, a naturally occurring cucurbitane triterpenoid, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] These activities, including anti-inflammatory, cytotoxic, and antiviral effects, position this compound as a promising scaffold for the development of novel therapeutic agents.[1][2] Understanding the relationship between the intricate structure of this compound and its biological functions is paramount for optimizing its therapeutic potential and designing next-generation analogs with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, with a focus on its anti-HBV and cytotoxic activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.

Core Structure of this compound

This compound, also known as Cucurbitacin IIa, possesses a characteristic tetracyclic cucurbitane skeleton.[3][4] Its chemical formula is C32H50O8. The core structure features multiple hydroxyl groups and a carbonyl function, which serve as key points for structural modification in SAR studies.

Structure-Activity Relationship (SAR) Studies

The primary approach to elucidating the SAR of this compound involves the synthesis of a series of derivatives with modifications at various positions of the parent molecule, followed by the evaluation of their biological activities.

Anti-Hepatitis B Virus (HBV) Activity

A pivotal study by Guo et al. (2013) systematically explored the anti-HBV activity of a series of this compound derivatives. The primary assay was conducted on the HepG 2.2.15 cell line, which stably expresses HBV. The inhibitory activities were assessed by measuring the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as HBV DNA replication.

Table 1: Anti-HBV Activity and Cytotoxicity of this compound Derivatives

| Compound | R¹ | R² | R³ | HBsAg IC₅₀ (µM) | HBeAg IC₅₀ (µM) | HBV DNA IC₅₀ (µM) | CC₅₀ (µM) |

| This compound | OH | OH | OH | 25.1 | 29.7 | 28.2 | 45.3 |

| A1 | OAc | OH | OH | 10.2 | 12.5 | 8.9 | >100 |

| A2 | OAc | OAc | OH | 15.8 | 18.3 | 11.6 | >100 |

| A3 | OAc | OAc | OAc | 18.9 | 21.4 | 15.3 | >100 |

| A4 | OH | OH | OAc | 20.1 | 24.6 | 22.8 | 68.7 |

| A5 | OH | OAc | OH | 12.3 | 15.1 | 9.8 | >100 |

| B1 | =O | OH | OH | >50 | >50 | >50 | 72.1 |

| B5 | OH | OH | =O | 9.7 | 11.2 | 7.5 | >100 |

| C | OAc | OAc, OAc (diacetate at C2, C3) | - | 13.5 | 16.8 | 10.1 | >100 |

| E | - | - | - | 11.8 | 14.2 | 9.2 | 88.4 |

| Tenofovir | - | - | - | - | - | 5.6 | >200 |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Key SAR Insights for Anti-HBV Activity:

-

Acetylation of Hydroxyl Groups: Acetylation of the hydroxyl groups at C-2, C-3, and C-16 generally leads to an increase in anti-HBV activity and a significant reduction in cytotoxicity. For instance, compound A1 , with an acetyl group at C-2, exhibited enhanced activity and a CC₅₀ value greater than 100 µM.

-

Oxidation of Hydroxyl Groups: Oxidation of the C-2 hydroxyl group to a ketone (B1 ) resulted in a loss of activity. In contrast, oxidation at C-16 (B5 ) maintained potent anti-HBV activity.

-

Modifications at C-2 and C-3: The diacetate derivative at C-2 and C-3 (C ) also showed significant anti-HBV activity with low cytotoxicity.

Cytotoxic Activity

This compound and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often linked to the inhibition of the JAK/STAT signaling pathway.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Hela | 5.9 - 33.9 | |

| This compound | HCT-8 | 5.9 - 33.9 | |

| This compound | HepG-2 | 5.9 - 33.9 | |

| Hemslecin C | A549 | ~10 | |

| Hemslecin C | HCT116 | ~5 |

Key SAR Insights for Cytotoxicity:

-

The cytotoxic activity of this compound and its analogs is a prominent feature, with IC₅₀ values in the low micromolar range against several human tumor cell lines.

-

Structural modifications can influence the cytotoxic profile. For example, Hemslecin C, a derivative of this compound, also exhibits potent cytotoxicity.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

A primary mechanism underlying the biological activities of this compound and related cucurbitacins is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and inflammatory disorders.

This compound and its analogs have been shown to specifically inhibit the phosphorylation of STAT3, a key downstream effector in this pathway. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which are involved in cell survival and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound derivatives: a new class of hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemslecin A: A Technical Guide to its Potential Therapeutic Targets in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemslecin A, also known as Cucurbitacin IIa, is a tetracyclic triterpenoid compound that has garnered significant interest within the oncology research community.[1] Extracted from plants of the Cucurbitaceae family, this natural product has demonstrated potent cytotoxic and anti-tumor activities in preclinical studies.[2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its potential therapeutic targets, and offers detailed experimental protocols for its investigation.

Core Therapeutic Target: The JAK/STAT3 Signaling Pathway

The primary mechanism of action for this compound's anti-cancer effects is the disruption of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] The JAK/STAT pathway is a critical regulator of cell proliferation, survival, differentiation, and inflammation. In many cancers, this pathway is constitutively activated, leading to uncontrolled cell growth and tumor progression.

This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3.[4] Phosphorylation is a key step in the activation of STAT3, which then dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation. By inhibiting STAT3 phosphorylation, this compound effectively blocks this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.389 |

| A549 | Lung Cancer | 0.108 |

| HepG2 | Liver Cancer | 31.5 |

| Hep3B | Liver Cancer | 28.1 |

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound on the JAK/STAT3 signaling pathway.

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the investigation of this compound's effect on STAT3 phosphorylation in cancer cells.

Workflow:

References

- 1. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin IIa promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemslecin A: A Comprehensive Review of Its Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Hemslecin A, also known as Cucurbitacin IIa, is a naturally occurring tetracyclic triterpenoid compound predominantly isolated from plants of the Hemsleya genus.[1][2][3] This document provides an in-depth technical review of the biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, modulation of key signaling pathways, and downregulation of proteins involved in cancer cell survival.

Cytotoxicity Data

The anti-cancer potential of this compound has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.389 | [4] |

| A549 | Lung Cancer | 0.108 | [4] |

| SKOV3 | Ovarian Cancer | 1.2 ± 0.01 | |

| HT29 | Colon Carcinoma | Not Specified | |

| LOVO | Colon Carcinoma | Not Specified | |

| HepG2 | Hepatic Carcinoma | Not Specified | |

| MCF-7 | Breast Carcinoma | Not Specified |

Mechanism of Anti-Cancer Action

This compound exerts its anti-cancer effects through a multi-faceted approach targeting critical cellular processes.

A primary mechanism by which this compound inhibits cancer cell growth is through the induction of programmed cell death, or apoptosis. This process is characterized by a cascade of events leading to cellular dismantling without inducing an inflammatory response. This compound-induced apoptosis is reported to be caspase-3-dependent.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is frequently observed in various cancers. This compound has been shown to inhibit the JAK/STAT pathway, which is a key component of its anti-cancer activity. By blocking this pathway, this compound can effectively halt cancer cell proliferation and survival.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a critical role in both cell division and apoptosis inhibition. It is overexpressed in most human cancers, contributing to resistance to apoptosis and promoting tumor progression. This compound has been shown to downregulate the expression of survivin, thereby sensitizing cancer cells to apoptosis.

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions.

Inhibition of Inflammatory Responses

In preclinical studies, this compound has been shown to inhibit the proliferation and migration of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner. Furthermore, it induces apoptosis in these activated macrophages, a mechanism that contributes to the resolution of inflammation. While specific IC50 values for the anti-inflammatory effects of this compound are not widely reported, its ability to suppress inflammatory cell activity is well-documented.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are attributed to its ability to induce apoptosis in activated immune cells and enhance autophagy. By promoting the clearance of inflammatory cells and cellular debris, this compound helps to dampen the inflammatory response.

Caption: Anti-inflammatory workflow of this compound on activated macrophages.

Antimicrobial Activity

While some reviews of cucurbitacins mention general antimicrobial properties, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains, are not extensively available in the current literature. Further research is required to fully elucidate and quantify the antimicrobial potential of this compound.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Survivin Expression

Western blotting is used to detect and quantify the expression of specific proteins, such as survivin.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Apoptosis Detection (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Apoptosis induction pathway of this compound via survivin downregulation.

Conclusion

This compound is a promising natural compound with potent anti-cancer and anti-inflammatory activities. Its mechanisms of action, which involve the induction of apoptosis, inhibition of the JAK/STAT pathway, and downregulation of survivin, make it a compelling candidate for further investigation in the development of novel therapeutics. While its antimicrobial properties are noted, more quantitative research is needed in this area. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers exploring the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Hemslecin A Synthesis and Biological Context

Introduction

Hemslecin A, also known as cucurbitacin IIa, is a naturally occurring triterpenoid compound with significant interest in the scientific community due to its potential therapeutic properties. It has been reported to suppress cancer cell growth and is a key ingredient in Hemslecin capsules, a non-steroidal anti-inflammatory drug used in China.[1][2] The primary mechanism of action for many cucurbitacins involves the disruption of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, particularly the STAT3 pathway.[3]

It is important to note that a de novo total synthesis of this compound has not been reported in the scientific literature to date.[4] The complexity of the molecule, with its numerous stereocenters and highly oxygenated structure, presents a formidable challenge for synthetic chemists. Current research has focused on its isolation from natural sources, elucidation of its biosynthetic pathway, and semi-synthetic modifications to create novel derivatives.

This document provides a detailed protocol for a reported semi-synthesis of a key intermediate, synthon Q, from naturally sourced this compound. Additionally, it outlines the elucidated biosynthetic pathway of this compound and its interaction with the JAK-STAT signaling pathway.

Semi-Synthesis of Synthon Q from this compound

An efficient four-step semi-synthesis has been developed to prepare the common synthon Q from this compound.[5] This intermediate provides a versatile platform for the synthesis of a diverse library of skeletally and stereochemically complex small molecules.

Experimental Protocol

The synthesis commences with the protection of the diol in this compound (1) as an acetonide, followed by a regioselective and stereoselective reduction of the C22-carbonyl group to yield the vicinal diol 2. Oxidative cleavage of this diol and subsequent β-elimination furnishes the target synthon Q.

Step 1 & 2: Acetonide Protection and Carbonyl Reduction

-

To a solution of this compound (1) in a suitable solvent, add 2,2-dimethoxypropane and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and extract the product.

-

Subject the crude product to a regioselective and stereoselective reduction of the C22-carbonyl group using sodium borohydride (NaBH₄) in methanol (MeOH) at 0 °C to yield the vicinal diol 2.

Step 3: Oxidative Cleavage

-

Dissolve the vicinal diol 2 in a mixture of tetrahydrofuran (THF) and water (1:1, v/v).

-

Add sodium periodate (NaIO₄) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform a standard aqueous workup and extract the product, ketone 3, with an organic solvent.

Step 4: β-Elimination

-

Dissolve ketone 3 in benzene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture, and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution, and extract the final product, synthon Q.

Data Presentation

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 & 2 | Vicinal diol 2 | 1. 2,2-dimethoxypropane, p-TsOH2. NaBH₄, MeOH, 0 °C | 88 (over two steps) | |

| 3 | Ketone 3 | NaIO₄, THF/H₂O (1:1) | 93 | |

| 4 | Synthon Q | p-TsOH, benzene, reflux | 86 | |

| Overall | Synthon Q | 71 | **** |

Experimental Workflow

Caption: Workflow for the semi-synthesis of synthon Q from this compound.

Biosynthesis of this compound (Cucurbitacin IIa)

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. Key enzymes, including oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and acyltransferases, are involved in generating the final complex structure.

Key Biosynthetic Steps

-

Cyclization: The precursor 2,3-oxidosqualene is cyclized by cucurbitadienol synthase (a type of OSC) to form the foundational cucurbitane skeleton, cucurbitadienol.

-

Oxidation: A series of oxidation reactions, catalyzed by CYP450 enzymes, hydroxylate the cucurbitadienol backbone at various positions.

-

Acetylation: An acyltransferase catalyzes the acetylation of a hydroxyl group to produce this compound.

Biosynthetic Pathway Diagram

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity and Signaling Pathway

This compound and other cucurbitacins are known for their cytotoxic effects, which are largely attributed to their ability to interfere with key cellular signaling pathways. One of the most well-documented targets is the JAK-STAT pathway.

JAK-STAT Signaling Pathway Inhibition

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. In many cancer cells, the STAT3 protein is persistently activated, leading to uncontrolled cell growth and proliferation. This compound has been shown to inhibit the phosphorylation of STAT3, thereby disrupting this signaling pathway and inducing apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: this compound inhibits the JAK-STAT pathway by preventing STAT3 phosphorylation.

References

Application Notes and Protocols for the Extraction of Hemslecin A from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hemslecin A, also known as Cucurbitacin IIa, is a tetracyclic triterpenoid compound found in plants of the Hemsleya genus, such as Hemsleya amabilis and Hemsleya endecaphylla.[1] This molecule has garnered significant interest within the scientific community due to its wide range of biological activities, including anti-inflammatory and potent anticancer properties.[2] The primary mechanism of its anticancer action involves the disruption of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, with a particular affinity for inhibiting STAT3.[1][3]

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Hemsleya plant material, specifically the tubers, which are a rich source of this compound.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₀O₈ | PubChem CID: 181183 |

| Molecular Weight | 562.7 g/mol | PubChem CID: 181183 |

| IUPAC Name | [(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate | PubChem CID: 181183 |

| Synonyms | Cucurbitacin IIa, Cuc IIa | PubChem CID: 181183 |

Table 2: Summary of Extraction Parameters for Cucurbitacins from Plant Material

| Parameter | Method 1: Reflux Extraction | Method 2: Maceration |

| Plant Material | Dried and powdered Hemsleya tubers | Dried and powdered Hemsleya or related tubers |

| Solvent | 75% Ethanol in water | Ethyl Acetate |

| Solid-to-Solvent Ratio | 1:10 (w/v) (suggested) | 1:10 (g/mL) |

| Temperature | Boiling point of solvent | Room Temperature |

| Extraction Time | 2 hours (repeated twice) | 24 hours (repeated three times) |

| Reference | [4] |

Table 3: Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-MS/MS Method |

| Column | Syncronis HPLC C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) with positive-ion electrospray ionization (ESI+) |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

| Reference |

Experimental Protocols

Protocol 1: Extraction of this compound from Hemsleya Tubers

This protocol details two common methods for the extraction of this compound from the dried tubers of Hemsleya species.

1.1. Plant Material Preparation:

-

Obtain fresh tubers of Hemsleya amabilis or a related species.

-

Wash the tubers thoroughly to remove any soil and debris.

-

Slice the tubers into thin pieces and dry them in a well-ventilated oven at 40-50°C until a constant weight is achieved.

-

Grind the dried tuber pieces into a fine powder using a mechanical grinder.

1.2. Method A: Reflux Extraction with Ethanol

-

Weigh 100 g of the dried plant powder and place it in a 2 L round-bottom flask.

-